molecular formula C8H7NS B7778655 3H-indole-2-thiol

3H-indole-2-thiol

Cat. No.: B7778655
M. Wt: 149.21 g/mol
InChI Key: IGJWTYFTQNHSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-indole-2-thiol, also known as CID-103, is a fully human immunoglobulin G1 anti-cluster of differentiation 38 monoclonal antibody. This compound is designed to recognize a unique epitope on the cluster of differentiation 38 molecule, which is expressed on the surface of various malignant cells. CID-103 has shown promising preclinical data, demonstrating enhanced activity against a broad array of malignancies and a better safety profile compared to other anti-cluster of differentiation 38 monoclonal antibodies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID-103 involves recombinant DNA technology to produce the monoclonal antibody in mammalian cell lines. The process includes the following steps:

    Gene Cloning: The genes encoding the heavy and light chains of the antibody are cloned into expression vectors.

    Transfection: These vectors are introduced into mammalian cells, such as Chinese hamster ovary cells, using transfection methods like electroporation.

    Expression: The transfected cells are cultured in bioreactors under controlled conditions to express the antibody.

    Purification: The antibody is purified from the culture medium using techniques like protein A affinity chromatography, ion exchange chromatography, and size exclusion chromatography.

Industrial Production Methods

In an industrial setting, the production of CID-103 is scaled up using large bioreactors. The process involves:

    Cell Line Development: Stable cell lines are developed to ensure consistent antibody production.

    Upstream Processing: Large-scale bioreactors are used to culture the cells and produce the antibody.

    Downstream Processing: The antibody is purified using a series of chromatography steps to achieve high purity and yield.

    Formulation: The purified antibody is formulated into a stable pharmaceutical product for clinical use.

Chemical Reactions Analysis

Types of Reactions

CID-103 primarily undergoes binding reactions with its target, the cluster of differentiation 38 molecule. This binding can trigger various downstream effects, including:

    Antibody-Dependent Cellular Cytotoxicity (ADCC): The antibody recruits immune cells to kill the target cells.

    Complement-Dependent Cytotoxicity (CDC): The antibody activates the complement system, leading to the lysis of target cells.

Common Reagents and Conditions

The primary reagent involved in the reactions of CID-103 is the cluster of differentiation 38 molecule on the surface of target cells. The binding conditions are physiological, typically occurring in the bloodstream or within tissues where the target cells reside.

Major Products Formed

The major products formed from the reactions of CID-103 are the lysed target cells and immune complexes resulting from the activation of immune effector functions.

Scientific Research Applications

CID-103 has several scientific research applications, including:

Mechanism of Action

CID-103 exerts its effects by binding to a unique epitope on the cluster of differentiation 38 molecule. This binding triggers several immune-mediated mechanisms, including:

Comparison with Similar Compounds

CID-103 is compared with other anti-cluster of differentiation 38 monoclonal antibodies, such as daratumumab and isatuximab. The unique aspects of CID-103 include:

List of Similar Compounds

    Daratumumab: Another anti-cluster of differentiation 38 monoclonal antibody used in the treatment of multiple myeloma.

    Isatuximab: An anti-cluster of differentiation 38 monoclonal antibody with similar applications in cancer therapy.

Properties

IUPAC Name

3H-indole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJWTYFTQNHSEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2N=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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